2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)17(21)19-16-15(13-8-4-3-5-9-13)18-14-10-6-7-11-20(14)16/h3-12H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTJUEFNAUFINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Amide Coupling Methods
One-Pot Synthesis Using Ionic Liquids
Recent advancements highlight ionic liquids as green solvents for tandem reactions. A one-pot protocol using [Bmim]Br (1-butyl-3-methylimidazolium bromide) and sodium carbonate enables simultaneous cyclization and amidation. This method reduces purification steps and achieves 72–89% yields within 40 minutes at room temperature.
Mechanistic Pathway :
-
Cyclization : [Bmim]Br stabilizes the pyridinium intermediate, accelerating ring closure.
-
Amidation : In situ activation of the carboxylic acid group facilitates coupling with amines.
Scale-Up Challenges and Industrial Adaptations
Industrial synthesis prioritizes cost-effectiveness and safety . Batch processes using continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times. For example, scaling the DBU-catalyzed cyclization to 25 mmol maintains 93% yield , demonstrating feasibility for kilogram-scale production.
Operational Parameters :
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical properties of 2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide and related derivatives:
*Estimated based on analogous compounds; †Predicted using similar acetamide derivatives.
Key Observations :
- LogP Trends : Lipophilicity (LogP) increases with bulkier substituents. The benzamide derivative (LogP 4.64) and the benzimidazole-sulfanyl analogue (LogP 4.64) are more lipophilic than the acetamide (LogP 3.1), suggesting improved membrane permeability but possible solubility challenges .
- Hydrogen Bonding : Acetamide derivatives exhibit strong intermolecular hydrogen bonding, which may enhance crystallinity and stability .
Solubility and Stability
- The acetamide derivative () exhibits columnar packing via hydrogen bonds, suggesting higher crystallinity and stability. In contrast, the benzimidazole-sulfanyl analogue () may face solubility issues due to its high LogP (4.64) and sulfur-containing group.
Pharmacological Potential
- Benzimidazole-Sulfanyl Derivative () : Benzimidazole moieties are associated with antimicrobial and anticancer activity, though the sulfanyl group may introduce metabolic instability.
Biological Activity
2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H16N4
- Molecular Weight : 252.32 g/mol
The structure features an imidazo[1,2-a]pyridine moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
The biological activities of this compound have been studied primarily in vitro. The compound exhibits several pharmacological effects:
Antimicrobial Activity
Research indicates that the compound possesses significant antimicrobial properties. In a study evaluating various imidazo derivatives, this compound demonstrated:
- Inhibition of Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 50 to 100 µg/mL.
- Inhibition of Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values around 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 75 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
The compound has also been evaluated for its potential anticancer effects. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 20 µM
- HeLa: 25 µM
- A549: 30 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- DNA Intercalation : The imidazo structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in pathogens and cancer cells.
Case Studies
Several studies have focused on the biological activity of related compounds within the imidazo[1,2-a]pyridine class, providing insights into their pharmacological potential:
-
Study on Antimicrobial Efficacy :
- A comparative analysis showed that derivatives similar to this compound exhibited enhanced antibacterial activity when modified at specific positions on the imidazo ring.
-
Anticancer Research :
- In a recent study published in Journal of Medicinal Chemistry, compounds with similar structures were shown to synergize with existing chemotherapeutics, enhancing their efficacy against resistant cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization or functionalization of pre-existing scaffolds. For example, acetylation of 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride in toluene yields N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (74% yield after purification) . For the target compound, substituting acetic anhydride with 2-methylpropanoyl chloride under similar conditions could be explored. Reaction parameters such as solvent choice (e.g., DMF vs. toluene), temperature, and stoichiometry critically impact yields, as seen in analogous syntheses where yields varied from 10% to 74% depending on the acylating agent and solvent .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?
X-ray crystallography is the gold standard for structural elucidation. In related N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, the imidazo[1,2-a]pyridine core is nearly planar, with a dihedral angle of 9.04° between the phenyl and heterocyclic rings. Intermolecular N–H···N hydrogen bonds form columns along the b-axis, while van der Waals forces isolate these columns . For the 2-methylpropanamide derivative, similar packing interactions are expected, with additional C–H···O contacts from the bulkier substituent potentially altering crystal symmetry.
Q. What initial biological screening assays are recommended to evaluate this compound’s potential as a therapeutic agent?
Priority assays include:
- Enzyme inhibition studies : Test against targets like COX-2 (using recombinant enzyme assays, as in for imidazo[1,2-a]pyridine-based COX-2 inhibitors).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells to assess selectivity.
- Antimicrobial activity : Screen against bacterial (e.g., S. aureus, E. coli) and fungal strains via broth microdilution .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the compound’s mechanism of action in corrosion inhibition or biological targeting?
For corrosion inhibition (analogous to ):
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict adsorption sites on metal surfaces. The B3LYP/6-31+G(d,p) level can map electron density distributions, identifying reactive atoms (e.g., oxygen in the amide group) for binding to iron oxides .
- MD simulations : Model adsorption on α-Fe₂O₃(111) surfaces in acidic media to assess binding energy and orientation.
For biological targets (e.g., enzymes):
- Molecular docking : Use AutoDock Vina to predict binding poses in COX-2’s active site, comparing with known inhibitors from .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., methyl vs. phenyl groups) .
Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from:
- Substituent effects : Minor structural changes (e.g., 2-methyl vs. 2-phenyl) drastically alter bioactivity. Compare IC₅₀ values of analogs in (COX-2 inhibition) and (corrosion inhibition).
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell line passage number can skew results. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Data normalization : Use positive controls (e.g., celecoxib for COX-2 assays) to calibrate activity thresholds .
Q. What strategies improve regioselectivity in functionalizing the imidazo[1,2-a]pyridine core for structure-activity relationship (SAR) studies?
- Directed C–H activation : Palladium-catalyzed coupling with directing groups (e.g., amides) enables site-specific modifications at the 3-position. For example, describes Pd-mediated C–H halogenation or arylation .
- Protecting group strategies : Temporarily block reactive sites (e.g., the amide nitrogen) during multi-step syntheses to avoid undesired side reactions .
- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps by providing uniform heating, as demonstrated in for imidazo[1,2-a]pyridine derivatives .
Methodological Tables
Q. Table 1. Comparative Yields for Imidazo[1,2-a]pyridine Derivative Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation of 3-amine | Acetic anhydride, toluene | 74 | |
| Vilsmeier-Haack formylation | DMF, POCl₃ | 60–70 | |
| Suzuki coupling at C-3 | Pd(PPh₃)₄, aryl boronic acid | 45–55 |
Q. Table 2. Key DFT Parameters for Corrosion Inhibition Studies
| Parameter | Value (B3LYP/6-31+G(d,p)) | Relevance to Inhibition |
|---|---|---|
| HOMO Energy (eV) | -5.2 | Electron donation to metal surface |
| LUMO Energy (eV) | -1.8 | Back-donation from metal |
| Adsorption Energy (kJ/mol) | -120 | Binding strength on Fe₂O₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
